molecular formula C13H18N2O3 B6441563 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549038-51-7

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6441563
CAS RN: 2549038-51-7
M. Wt: 250.29 g/mol
InChI Key: KPYWDMDYERFYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (1CPT) is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. It is a member of the pyrazine family of compounds and has been studied for its ability to interact with a variety of biological targets. 1CPT has been found to act as a partial agonist of the adenosine A2A receptor, as well as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, 1CPT has been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied extensively for its potential therapeutic applications. It has been studied for its ability to interact with a variety of biological targets, including the adenosine A2A receptor and the enzymes dihydrofolate reductase (DHFR) and fatty acid amide hydrolase (FAAH). Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to act as a partial agonist of the adenosine A2A receptor, and as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH). The mechanism of action of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood, but it is thought to involve the inhibition of the enzymes DHFR and FAAH, as well as the activation of the adenosine A2A receptor.
Biochemical and Physiological Effects
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its ability to interact with a variety of biological targets, as well as its anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is relatively easy to synthesize and is relatively stable in solution. However, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not water-soluble, which can limit its use in some laboratory experiments. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is relatively expensive, which can limit its use in some laboratory experiments.

Future Directions

For the study of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the potential side effects of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione, as well as its potential for drug-drug interactions. Additionally, further research is needed to investigate the potential for 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione to interact with other biological targets, as well as its potential for use in combination with other compounds. Finally, further research is needed to investigate the potential for 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione to be used in the treatment of various diseases and conditions.

Synthesis Methods

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a variety of methods, including the reaction of cyclopropylmethyl bromide with 2,3-dihydropyrazine-1,4-dione, followed by the reaction with oxalic acid. Alternatively, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized by the reaction of ethyl 4-chloro-2-methyl-5-oxo-2H-pyrazine-3-carboxylate with cyclopropylmethyl bromide, followed by the reaction with oxalic acid. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized by the reaction of ethyl 4-chloro-2-methyl-5-oxo-2H-pyrazine-3-carboxylate with cyclopropylmethyl bromide, followed by the reaction with oxalic acid.

properties

IUPAC Name

1-cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-13(17)15(11-1-2-11)6-5-14(12)9-10-3-7-18-8-4-10/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYWDMDYERFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN(C(=O)C2=O)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione

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